molecular formula C17H16N4O B11458238 6-Benzyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol

6-Benzyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11458238
M. Wt: 292.33 g/mol
InChI Key: LDRNCHACLVPRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BENZYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of benzylamine with 4-methylphenyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazines, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-BENZYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of agrochemicals and dyes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-BENZYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indazole: A heterocyclic compound with similar biological activities, including anti-inflammatory and antimicrobial properties.

    Benzimidazole: Known for its broad spectrum of biological activities, including antiviral and anticancer effects.

    Triazole: Another nitrogen-containing heterocycle with diverse applications in medicine and industry.

Uniqueness

6-BENZYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a benzyl group and a 4-methylphenylamino group within the triazine ring sets it apart from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

6-benzyl-3-(4-methylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H16N4O/c1-12-7-9-14(10-8-12)18-17-19-16(22)15(20-21-17)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,18,19,21,22)

InChI Key

LDRNCHACLVPRAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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